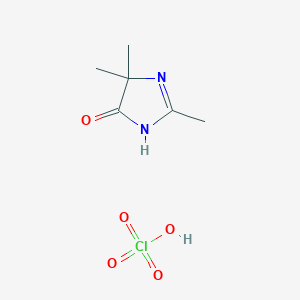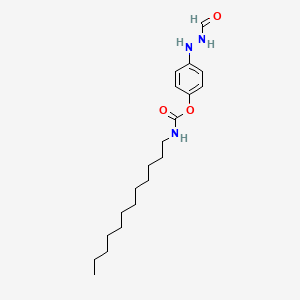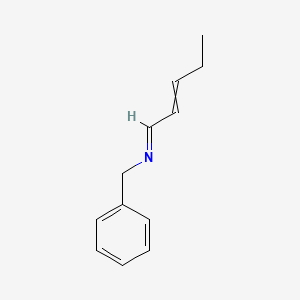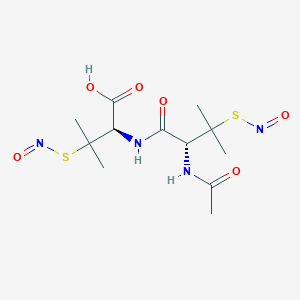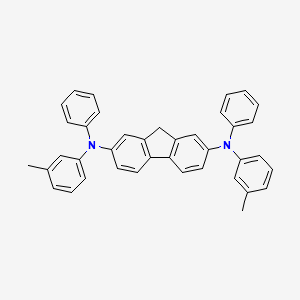
N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two 3-methylphenyl groups and two diphenyl groups attached to a fluorene core, specifically at the 2 and 7 positions. The fluorene core is a polycyclic aromatic hydrocarbon, which contributes to the compound’s stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Amino Groups: The amino groups are introduced through a nucleophilic substitution reaction, where the fluorene core reacts with an amine derivative.
Attachment of Phenyl Groups: The phenyl groups are attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate aryl halides and boronic acids.
Industrial Production Methods
In an industrial setting, the production of N2,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent charge-transport properties.
Wirkmechanismus
The mechanism of action of N2,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~,N~7~-Bis(3-ethenylphenyl)-N~2~,N~7~-bis(3-methylphenyl)-9,9-dioctylfluorene-2,7-diamine
- N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9,9’-spirobi[fluorene]-2,7-diamine
Uniqueness
N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine stands out due to its unique combination of structural features, which confer enhanced stability and reactivity. Its strong fluorescence and excellent charge-transport properties make it particularly valuable in electronic and photonic applications.
Eigenschaften
CAS-Nummer |
142517-32-6 |
|---|---|
Molekularformel |
C39H32N2 |
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenyl-9H-fluorene-2,7-diamine |
InChI |
InChI=1S/C39H32N2/c1-28-11-9-17-34(23-28)40(32-13-5-3-6-14-32)36-19-21-38-30(26-36)25-31-27-37(20-22-39(31)38)41(33-15-7-4-8-16-33)35-18-10-12-29(2)24-35/h3-24,26-27H,25H2,1-2H3 |
InChI-Schlüssel |
NLQCCLTXAOCRGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B12552985.png)
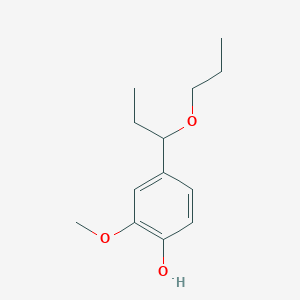
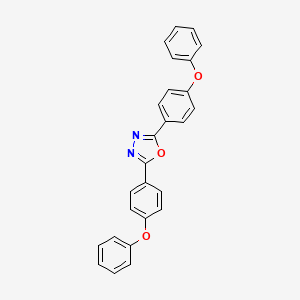
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
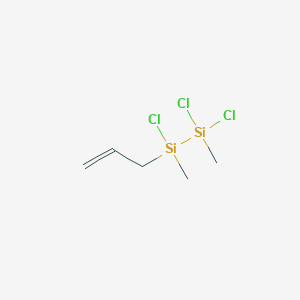
![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)
![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]-](/img/structure/B12553029.png)
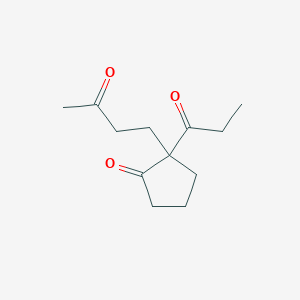
![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)
